molecular formula C13H20F3N3O3S B2966399 3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide CAS No. 2320524-25-0

3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide

Cat. No.: B2966399
CAS No.: 2320524-25-0
M. Wt: 355.38
InChI Key: QOARBOUNBTVAGN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is notable for its unique structure, which includes a trifluoroethyl group and a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. The process may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethylating agents under controlled conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Other oxazole derivatives with similar structures include 2,4-dimethyl-1,2-oxazole and 5-methyl-1,2-oxazole.

    Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-(2,2,2-trifluoroethyl)piperidine share structural similarities.

Uniqueness

What sets 3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O3S/c1-9-12(10(2)22-18-9)23(20,21)17-7-11-3-5-19(6-4-11)8-13(14,15)16/h11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOARBOUNBTVAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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